![molecular formula C23H22N4O3 B2698620 N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-33-3](/img/structure/B2698620.png)
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides and Algal Fatty Acid Synthesis
Chloroacetamide derivatives, similar in structural theme to the compound of interest, such as alachlor and metazachlor, are explored for their herbicidal efficacy. These compounds inhibit fatty acid synthesis in algae, showcasing their potential in controlling undesirable plant growth in agricultural settings (Weisshaar & Böger, 1989).
Pyrazole Derivatives in Antipsychotic Research
Pyrazole-acetamide derivatives have been investigated for their antipsychotic-like profiles in behavioral animal tests. These studies focus on the design of compounds that do not interact with dopamine receptors, offering a new approach to antipsychotic drug development without the typical side effects associated with dopamine antagonism (Wise et al., 1987).
Hydrogen Bonding in Pyrazole Acetamides
Research into the molecular conformations of pyrazole acetamide derivatives demonstrates the role of hydrogen bonding in determining the structural arrangement of these compounds. This is crucial for understanding their reactivity and potential applications in drug design and material science (Narayana et al., 2016).
Analgesic Properties of Capsaicinoids
The structural analysis of capsaicinoid derivatives, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, reveals their potential as analgesics. Understanding the conformational properties of these molecules can aid in the development of new pain relief medications (Park et al., 1995).
Antioxidant Activity in Pyrazole-Acetamide Complexes
Studies on pyrazole-acetamide derivatives and their coordination complexes have shown significant antioxidant activity. These findings highlight the potential of such compounds in developing therapies targeting oxidative stress-related diseases (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-15-4-5-16(2)19(12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-6-8-18(30-3)9-7-17/h4-12,20-21,25H,13-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCOBKNOJUYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
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